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molecular formula C15H20N2O3S B8454654 N-(1-Phenylprop-1-ene-2-sulfonyl)piperidine-1-carboxamide CAS No. 56753-00-5

N-(1-Phenylprop-1-ene-2-sulfonyl)piperidine-1-carboxamide

Cat. No. B8454654
M. Wt: 308.4 g/mol
InChI Key: LRUBFVNWAOHCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04062960

Procedure details

A solution of 1.9g of N-(N,N-diphenylcarbamoyl)-1-phenylpropene-2-sulfonamide and 1.7g of piperidine in 10ml. of N,N-dimethylformamide is maintained at ca. 95° C. for 6 hours. It is then cooled to ambient temperature, and 100 ml. of ether is added. The mixture is extracted with 50 ml. of water, and then the water extract is acidified using concentrated hydrochloric acid. This causes the crude product to precipitate. It is filtered off, and then it is recrystallized from a mixture of acetone and water giving 670 mg. of N-(piperidinocarbonyl)-1-phenylpropene-2-sulfonamide, m.p. 159°-161° C.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([C:23]2[CH:28]=CC=CC=2)[C:8]([NH:10][S:11]([C:14]([CH3:22])=[CH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)(=[O:13])=[O:12])=[O:9])C=CC=[CH:3][CH:2]=1.N1CCCCC1.CN(C)C=O>CCOCC>[N:7]1([C:8]([NH:10][S:11]([C:14]([CH3:22])=[CH:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)(=[O:13])=[O:12])=[O:9])[CH2:1][CH2:2][CH2:3][CH2:28][CH2:23]1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C)C1=CC=CC=C1
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with 50 ml
EXTRACTION
Type
EXTRACTION
Details
of water, and then the water extract
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
It is filtered off
CUSTOM
Type
CUSTOM
Details
it is recrystallized from a mixture of acetone and water giving 670 mg

Outcomes

Product
Name
Type
Smiles
N1(CCCCC1)C(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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